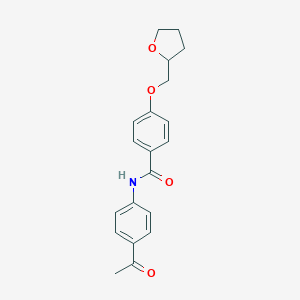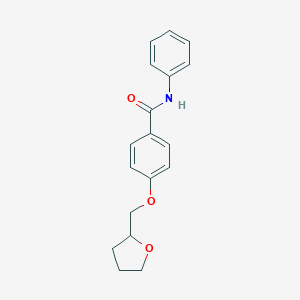![molecular formula C22H27BrN2O4S B250525 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as BISPA and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling, and BISPA has been shown to have potential therapeutic effects in the treatment of diabetes and obesity.
作用机制
BISPA functions as a competitive inhibitor of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and improved glucose homeostasis. BISPA has also been shown to inhibit the activity of other protein tyrosine phosphatases, suggesting that it may have broader applications in the treatment of various diseases.
Biochemical and Physiological Effects
BISPA has been shown to have several biochemical and physiological effects. In animal studies, BISPA has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid metabolism. BISPA has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of BISPA is its potency as an inhibitor of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide. This makes it a valuable tool for studying the role of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide in various biological processes. However, BISPA has some limitations for lab experiments. It is a relatively complex molecule to synthesize, and its high potency may make it difficult to use in some assays. Additionally, its specificity for 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide may limit its usefulness in studying other protein tyrosine phosphatases.
未来方向
There are several future directions for research on BISPA. One area of interest is the development of more potent and selective inhibitors of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide. Another area of research is the investigation of the effects of BISPA on other protein tyrosine phosphatases and their potential role in disease. Additionally, the anti-inflammatory and anti-cancer properties of BISPA warrant further investigation for their potential therapeutic applications.
合成方法
The synthesis of BISPA involves several steps, starting with the reaction of 2-bromo-4-isopropyl-5-methylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 4-chlorobenzene-1-sulfonyl chloride to form the sulfonate ester. The final step involves the reaction of the sulfonate ester with N-(2-acetoxyethyl)acetamide to form BISPA.
科学研究应用
BISPA has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of diabetes and obesity. 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a negative regulator of insulin signaling, and its inhibition by BISPA can lead to increased insulin sensitivity and improved glucose homeostasis. BISPA has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
属性
分子式 |
C22H27BrN2O4S |
|---|---|
分子量 |
495.4 g/mol |
IUPAC 名称 |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H27BrN2O4S/c1-15(2)19-13-20(23)16(3)12-21(19)29-14-22(26)24-17-6-8-18(9-7-17)30(27,28)25-10-4-5-11-25/h6-9,12-13,15H,4-5,10-11,14H2,1-3H3,(H,24,26) |
InChI 键 |
HPVAYGJDJVODNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
规范 SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)